4-Hydroxy-5-methoxy-N-phenylnicotinamide

Descripción general

Descripción

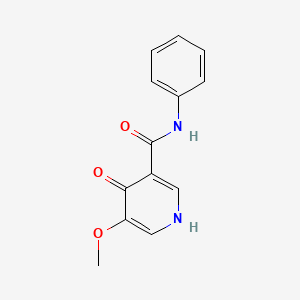

4-Hydroxy-5-methoxy-N-phenylnicotinamide is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . This compound is characterized by its solid form and is primarily used in early discovery research . It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a phenyl group attached to a nicotinamide core.

Métodos De Preparación

The synthesis of 4-Hydroxy-5-methoxy-N-phenylnicotinamide involves several steps. One common synthetic route includes the reaction of 4-hydroxy-5-methoxy-nicotinic acid with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

4-Hydroxy-5-methoxy-N-phenylnicotinamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under basic conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Neuroprotective Effects

- Preliminary studies indicate that 4-HO-5-MO-N-PN may exhibit neuroprotective properties, making it a candidate for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural similarity to nicotinamide suggests it could influence cellular signaling pathways involved in neuronal survival.

-

Antitumor Activity

- The compound has shown promise in antitumor research. Its ability to interact with specific enzymes involved in cancer cell proliferation makes it a potential lead compound for developing new anticancer therapies. Further studies are needed to elucidate its mechanism of action against various cancer types.

-

Enzyme Inhibition

- As a nicotinamide derivative, 4-HO-5-MO-N-PN may serve as an inhibitor for certain enzymes that require nicotinamide for activity. This property could be leveraged to understand biological processes better and develop novel therapeutic agents targeting enzyme-related diseases.

Table 1: Summary of Biological Activities

Synthesis and Chemical Reactivity

The synthesis of 4-HO-5-MO-N-PN can be achieved through various methods, including:

- Reaction pathways involving amine derivatives.

- Modifications of existing nicotinamide structures.

These synthetic routes allow for the exploration of analogs that may enhance biological activity or reduce toxicity.

Table 2: Structural Comparisons

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-hydroxyphenyl)-N'-phenylurea | Contains urea linkage; no methoxy group | Antitumor properties |

| 4-Hydroxy-N-phenylnicotinamide | Lacks methoxy group; retains hydroxyl | Neuroprotective effects |

| 5-Methoxy-N-phenylnicotinamide | Lacks hydroxyl group; retains methoxy | Antioxidant activity |

The unique combination of both hydroxyl and methoxy groups on the aromatic ring distinguishes 4-HO-5-MO-N-PN from its analogs, enhancing its biological activity and providing opportunities for further modifications leading to novel therapeutic agents.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-5-methoxy-N-phenylnicotinamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

4-Hydroxy-5-methoxy-N-phenylnicotinamide can be compared with other similar compounds such as:

4-Hydroxy-5-methoxy-N-methyl-nicotinamide: Similar structure but with a methyl group instead of a phenyl group.

4-Hydroxy-5-methoxy-N-ethyl-nicotinamide: Similar structure but with an ethyl group instead of a phenyl group.

4-Hydroxy-5-methoxy-N-benzyl-nicotinamide: Similar structure but with a benzyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

4-Hydroxy-5-methoxy-N-phenylnicotinamide (4-HO-5-MO-N-PN) is a compound belonging to the class of nicotinamide derivatives, characterized by a hydroxyl group at the 4-position, a methoxy group at the 5-position, and a phenyl group attached to the nitrogen atom of the nicotinamide moiety. This compound has garnered interest due to its potential biological activities, including neuroprotective effects and possible applications in cancer treatment.

Neuroprotective Effects

Research indicates that 4-HO-5-MO-N-PN exhibits neuroprotective properties, which may be attributed to its structural similarities with nicotinamide. Nicotinamide is known for its role in cellular processes and its involvement in neuroprotection. The presence of hydroxyl and methoxy groups suggests enhanced interactions with biological systems, potentially modulating cellular signaling pathways relevant to neuroprotection.

Antiproliferative Activity

In vitro studies have evaluated the antiproliferative effects of 4-HO-5-MO-N-PN against various cancer cell lines. For instance, compounds structurally related to 4-HO-5-MO-N-PN demonstrated significant cytotoxicity against MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colorectal cancer) cell lines. The IC50 values for these compounds ranged from 1.25 to 42.10 μM, indicating varying degrees of effectiveness compared to standard treatments like sorafenib .

The precise mechanism of action for 4-HO-5-MO-N-PN remains largely unexplored. However, its potential roles as an inhibitor of certain enzymes and as a modulator of cellular signaling pathways have been proposed. This could lead to new insights into its therapeutic applications in diseases where nicotinamide derivatives are implicated.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-HO-5-MO-N-PN, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-hydroxyphenyl)-N'-phenylurea | Contains urea linkage; no methoxy group | Antitumor properties |

| 4-Hydroxy-N-phenylnicotinamide | Lacks methoxy group; retains hydroxyl functionality | Neuroprotective effects |

| 5-Methoxy-N-phenylnicotinamide | Lacks hydroxyl group; retains methoxy functionality | Antioxidant activity |

The unique combination of both hydroxyl and methoxy groups on the aromatic ring distinguishes 4-HO-5-MO-N-PN from its analogs, enhancing its biological activity and providing opportunities for further modifications that could lead to novel therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-HO-5-MO-N-PN:

- Neuroprotection : A study demonstrated that derivatives similar to 4-HO-5-MO-N-PN could protect neuronal cells from oxidative stress, suggesting a potential application in neurodegenerative diseases.

- Anticancer Properties : In vitro assays showed that compounds derived from 4-HO-5-MO-N-PN exhibited significant antiproliferative activity against various cancer cell lines, with some derivatives showing IC50 values lower than established chemotherapeutics like 5-fluorouracil .

- Enzyme Interaction : Preliminary research indicates that 4-HO-5-MO-N-PN might interact with specific enzymes involved in metabolic pathways, which could be crucial for understanding its broader therapeutic potential.

Propiedades

IUPAC Name |

5-methoxy-4-oxo-N-phenyl-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-18-11-8-14-7-10(12(11)16)13(17)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLLTKCAVWKWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC=C(C1=O)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670134 | |

| Record name | 5-Methoxy-4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-18-4 | |

| Record name | 5-Methoxy-4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.